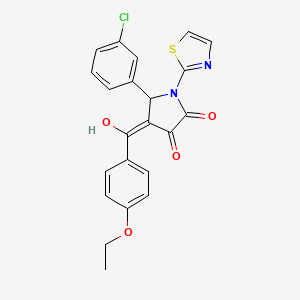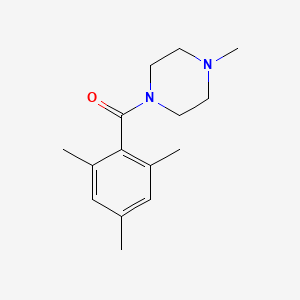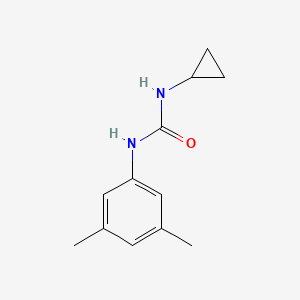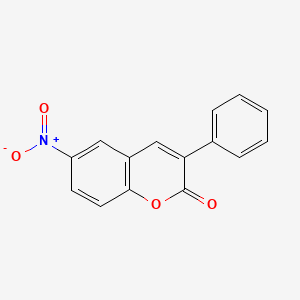![molecular formula C22H21NO5 B5264803 dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5264803.png)
dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMBP, is a chemical compound commonly used in scientific research. It is a member of the pyridine family and is synthesized using a specific method that involves several steps. DMBP has been found to have several biochemical and physiological effects and is used in various laboratory experiments.
作用機序
The mechanism of action of dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to interact with specific receptors in the brain and other organs. It has been found to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. This compound has also been found to bind to the dopamine D2 receptor, which plays a role in the reward pathway in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium ion channels, and the inhibition of cell proliferation. It has also been found to have analgesic and anti-inflammatory effects and may be useful in the treatment of certain diseases, such as cancer and neuropathic pain.
実験室実験の利点と制限
One advantage of using dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate in laboratory experiments is its high affinity for specific receptors, which allows for the precise modulation of biological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the use of dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research. One area of interest is its potential use in the treatment of cancer, as it has been found to inhibit cell proliferation in certain types of cancer cells. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been found to have analgesic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in other areas of medicine and biology.
Conclusion:
In conclusion, this compound is a chemical compound commonly used in scientific research due to its high affinity for specific receptors and its ability to modulate biological processes. It is synthesized using a specific method and has several biochemical and physiological effects. While it has some limitations, it has several potential uses in the treatment of various diseases and in the study of biological systems. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, including the reaction of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final product. The overall yield of this compound is approximately 50%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
Dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is commonly used in scientific research as a ligand in the development of new drugs and as a tool to study the function of certain biological systems. It has been found to have a high affinity for certain receptors, including the sigma-1 receptor and the dopamine D2 receptor. This makes it a useful tool for studying the role of these receptors in various biological processes.
特性
IUPAC Name |
dimethyl 4-(3-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-21(24)18-12-23-13-19(22(25)27-2)20(18)16-9-6-10-17(11-16)28-14-15-7-4-3-5-8-15/h3-13,20,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBZVHUYOBFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-4-phenyl-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5264720.png)
![6,7-dimethoxy-1-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5264726.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5264746.png)


![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5264771.png)

![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5264801.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate](/img/structure/B5264814.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5264815.png)

![6-iodo-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5264824.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5264831.png)
